Aniline Mustard

Description

Alkylating anti-neoplastic agent.

See also: Melphalan (related); Chlorambucil (related); Mechlorethamine (related) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

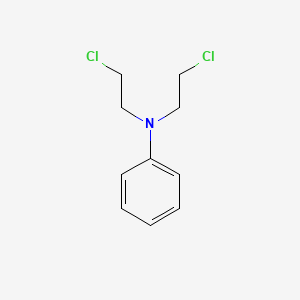

N,N-bis(2-chloroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSJKFFLIXTTAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203820 | |

| Record name | Aniline mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-27-5 | |

| Record name | Aniline mustard | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(2-chloroethyl)aniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-BIS(2-CHLOROETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUJ6745Z9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aniline Mustard's Mechanism of Action on DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which aniline mustard, a class of bifunctional alkylating agents, exerts its cytotoxic effects by targeting cellular DNA. It covers the chemical basis of DNA alkylation, the spectrum of resulting DNA lesions, cellular response pathways, and key experimental methodologies for studying these interactions.

Core Mechanism of Action: DNA Alkylation

Aniline mustards are nitrogen mustard compounds characterized by a p-N,N-bis-(2-chloroethyl)aminophenyl group. Their biological activity stems from their ability to form highly reactive, electrophilic intermediates that covalently modify DNA.[1]

Formation of the Aziridinium Ion

The mechanism is initiated by an intramolecular cyclization reaction. One of the 2-chloroethyl side chains displaces its chloride ion to form a strained, three-membered aziridinium (ethylene iminium) ring. This cation is a potent electrophile. The rate of this activation step is influenced by the electronic properties of the aniline ring's substituents.

Nucleophilic Attack by DNA

The positively charged aziridinium ion is susceptible to attack by nucleophilic sites on the DNA bases. The most common targets are the N7 position of guanine, located in the major groove, and the N1 and N3 positions of adenine, primarily in the minor groove.[2][3][4] This reaction results in a stable, covalent bond between the mustard and the DNA base, forming a monofunctional adduct.

Formation of DNA Cross-links

After the formation of the initial monoadduct, the second 2-chloroethyl arm can undergo a similar cyclization to form another aziridinium ion. This second reactive intermediate can then alkylate a second nucleophilic site on DNA. This can result in two main types of highly cytotoxic bifunctional lesions:

-

Interstrand Cross-links (ICLs): The mustard bridges two different strands of the DNA double helix, most commonly between two guanine bases.[5] ICLs are particularly cytotoxic as they physically prevent the strand separation required for DNA replication and transcription.[5][6]

-

Intrastrand Cross-links: The mustard links two bases on the same DNA strand, such as two adjacent guanines or a guanine and an adenine.[7]

The overall process disrupts DNA integrity, blocks the progression of polymerases, and triggers cellular damage response pathways.[5][8]

Cellular Response to DNA Damage

The formation of this compound-DNA adducts triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[9][10][11]

DDR Signaling Cascade

The DDR is initiated by sensor proteins that recognize the structural distortions in DNA caused by the adducts. Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) are activated.[9][10][12] These kinases then phosphorylate a cascade of downstream transducer and effector proteins, including the tumor suppressor p53 and the histone variant H2AX (forming γ-H2AX), which serves as a beacon for DNA repair machinery.[11]

Activation of the DDR leads to several critical outcomes:

-

Cell Cycle Arrest: Checkpoints are activated to halt cell cycle progression, providing time for DNA repair before the damage is permanently fixed during replication or mitosis.[6]

-

Recruitment of Repair Proteins: A host of DNA repair factors are recruited to the damage sites.

-

Apoptosis: If the DNA damage is too severe to be repaired, the DDR can trigger programmed cell death (apoptosis) to eliminate the compromised cell.[9]

DNA Repair Pathways

Cells employ several DNA repair pathways to remove mustard-induced lesions:[9]

-

Base Excision Repair (BER): Primarily responsible for repairing monofunctional adducts.

-

Nucleotide Excision Repair (NER): Removes bulky adducts that distort the DNA helix.

-

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are critical for repairing the highly toxic interstrand cross-links, which often involve the creation of double-strand breaks during the repair process.[6][9] Studies indicate that HR is a key pathway for cellular survival following treatment with nitrogen mustards.[6]

Quantitative Data Presentation

The biological activity of aniline mustards can be quantified by their cytotoxicity against cancer cell lines (IC50 values) and the yield of specific DNA adducts.

Table 1: In Vitro Cytotoxicity (IC50) of Aniline Mustards

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| This compound | CHO-AA8 | Microassay | 10.5 µM | [1] |

| This compound | UV4 (repair deficient) | Microassay | 0.33 µM | [1] |

| Melphalan (L-PAM) | LS174T | SRB / MTT | More potent than Chlorambucil | [3] |

| Chlorambucil (CHL) | LS174T | SRB / MTT | Intermediate potency | [3] |

| 4-[bis(2-chloroethyl)amino] benzoic acid | LS174T | SRB / MTT | Least potent of the three | [3] |

| Indole-based N-Mustard (T1089) | A549 (Human Lung Carcinoma) | MTT | 33.4 ± 1.3 µM | [13] |

| Cyclophosphamide (Reference) | A549 (Human Lung Carcinoma) | MTT | 4.2 ± 0.3 mM | [13] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: DNA Adduct Formation Yield

| This compound Derivative | DNA Source | Major Adduct Type | Yield | Reference |

| 9-Anilinoacridine Mustard (Type A) | Calf Thymus | Guanine N7 | 55% | [12] |

| 9-Anilinoacridine Mustard (Type B) | Calf Thymus | Adenine N3 | 57% | [12] |

| 9-Anilinoacridine Mustard (Type B) | Calf Thymus | Guanine N7 | 20% | [12] |

Experimental Protocols

Clonogenic Survival Assay

This assay is the gold standard for measuring cell reproductive death after treatment with cytotoxic agents.[14] It assesses the ability of a single cell to proliferate and form a colony.[6]

Methodology:

-

Cell Seeding: Culture cells to ~90% confluency. Prepare a single-cell suspension using trypsin. Count the cells and seed a predetermined number (e.g., 200-1000 cells, depending on cell line and expected toxicity) into 6-well plates or petri dishes. Allow cells to attach for several hours.[5][15]

-

Treatment: Expose the attached cells to a range of concentrations of the this compound compound for a defined period (e.g., 24 hours). Include an untreated control group.[5]

-

Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow colony formation.[15]

-

Fixation and Staining: Aspirate the medium and gently wash the colonies with saline. Fix the colonies using a solution such as 10% neutral buffered formalin for 15-30 minutes. Stain with a 0.01-0.5% crystal violet solution for 30-60 minutes.[15]

-

Colony Counting: Wash away excess stain with water and allow the plates to dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment group to generate a dose-response curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchtweet.com [researchtweet.com]

- 3. The cytotoxicity, DNA crosslinking ability and DNA sequence selectivity of the aniline mustards melphalan, chlorambucil and 4-[bis(2-chloroethyl)amino] benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Aniline Mustards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of aniline mustards, a class of bifunctional alkylating agents with significant applications in cancer chemotherapy. This document details the quantitative relationships between their chemical structure and cytotoxic effects, outlines key experimental protocols for their evaluation, and visualizes the underlying biological and experimental processes.

Core Structure-Activity Relationships

The cytotoxic activity of aniline mustards is intrinsically linked to their chemical structure, primarily governed by two key factors: the electronic properties of the substituents on the aniline ring and the lipophilicity of the molecule. These factors influence the reactivity of the mustard group, its ability to cross cell membranes, and its interaction with its primary biological target, DNA.

Electronic Effects

The nitrogen mustard moiety, N,N-bis(2-chloroethyl)aniline, is the pharmacophore responsible for the alkylating activity. The nucleophilicity of the nitrogen atom is crucial for the formation of the highly reactive aziridinium ion, which then alkylates DNA, primarily at the N7 position of guanine.

Electron-donating groups (EDGs) on the aromatic ring increase the electron density on the nitrogen atom, enhancing the rate of aziridinium ion formation and thus increasing the compound's reactivity and cytotoxicity. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the nitrogen, leading to slower aziridinium ion formation, reduced reactivity, and generally lower cytotoxicity. This relationship has been quantified in several Quantitative Structure-Activity Relationship (QSAR) studies.[1][2]

A classic QSAR equation for a series of aniline mustards against B-16 melanoma in mice is given by: log(1/C) = -2.06σ - 0.15π - 0.13π² + 4.13 [1]

Where:

-

C is the molar concentration required for a standard biological response.

-

σ is the Hammett constant, representing the electronic effect of the substituent.

-

π is the hydrophobic constant of the substituent.

The negative coefficient for σ (-2.06) quantitatively demonstrates that electron-withdrawing substituents (positive σ values) decrease the antitumor activity.[1]

Lipophilicity and Pharmacokinetics

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or the hydrophobic constant (π), plays a critical role in the transport of aniline mustards across cellular membranes to reach their intracellular target. QSAR studies have revealed that there is an optimal range of lipophilicity for antitumor activity.[1][2] For solid tumors, such as Walker 256 carcinoma, a higher lipophilicity appears to be required compared to leukemias.[2] This suggests that the drug's ability to penetrate solid tumor tissue is a significant factor in its efficacy. The parabolic relationship with the π term in the QSAR equation indicates that either too low or too high lipophilicity can be detrimental to the biological activity.[1]

Quantitative Data on Aniline Mustard Derivatives

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Cytotoxicity of 9-Anilinoacridine-Aniline Mustard Conjugates against CCRF-CEM Cells

| Compound | Linker (Spacer) | Substituent Position | IC50 (nM) |

| 13 | O-Butyl (O-C4) | 4' | 1.3 |

| Taxol (Paclitaxel) | - | - | 1.1 |

Data extracted from a study on 9-anilinoacridines with an N-mustard pharmacophore. The study highlights that both the spacer length and substituent position significantly affect cytotoxicity.[3]

Table 2: Cytotoxicity of Melphalan, Chlorambucil, and BAM

| Compound | LS174T IC50 (µM) | K562 IC50 (µM) |

| Melphalan (L-PAM) | > CHL | > CHL |

| Chlorambucil (CHL) | > BAM | > BAM |

| 4-[bis(2-chloroethyl)amino] benzoic acid (BAM) | < CHL | < CHL |

This study compared the cytotoxicity and DNA crosslinking ability of three common aniline mustards, demonstrating that cytotoxicity correlates well with DNA interstrand crosslinking ability.[4]

Table 3: Cytotoxicity of this compound Glucuronide and its Metabolites against Walker Cells

| Compound | Relative Toxicity |

| This compound (AM) | ~80x more toxic than AMG |

| p-hydroxythis compound (HAM) | at least 800x more toxic than AM |

| This compound Glucuronide (AMG) | Baseline |

This research indicates that the glucuronide prodrug (AMG) is significantly less toxic than its active metabolites, highlighting a potential strategy for targeted drug delivery to tumors with high β-glucuronidase activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS

-

96-well cell culture plates

-

This compound compounds dissolved in a suitable solvent (e.g., DMSO)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.

DNA Interstrand Crosslink Analysis (Alkaline Elution Assay)

Alkaline elution is a sensitive technique to measure DNA single-strand breaks and interstrand crosslinks induced by DNA-damaging agents. The rate at which DNA elutes through a filter under denaturing (alkaline) conditions is proportional to the number of strand breaks. Crosslinks retard this elution.

Materials:

-

Cell lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0)

-

Eluting solution (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, 0.1% SDS, pH 12.1)

-

Polyvinyl chloride (PVC) filters (2 µm pore size)

-

Peristaltic pump

-

Fraction collector

-

DNA-binding fluorescent dye (e.g., Hoechst 33258)

-

Fluorometer

Procedure:

-

Cell Treatment and Labeling: Treat cells with the this compound compounds. The cellular DNA is typically pre-labeled by growing the cells in the presence of a radioactive precursor (e.g., [¹⁴C]thymidine) or can be quantified post-elution using a fluorescent dye.

-

Cell Lysis on Filter: After treatment, cells are harvested and loaded onto a PVC filter. The cells are then lysed by passing the lysis solution through the filter, leaving the nuclear DNA on the filter.

-

Alkaline Elution: The DNA is then eluted from the filter with the alkaline eluting solution at a slow, constant flow rate (e.g., 0.03-0.04 mL/min) using a peristaltic pump.

-

Fraction Collection: The eluate is collected in fractions over a period of several hours.

-

DNA Quantification: The amount of DNA in each fraction and the DNA remaining on the filter is quantified either by liquid scintillation counting (for radiolabeled DNA) or by a fluorometric assay using a DNA-binding dye.

-

Data Analysis: The rate of DNA elution is calculated. A decrease in the elution rate compared to a control treated with radiation alone (to introduce a known number of single-strand breaks) indicates the presence of DNA interstrand crosslinks.

Detection of Intracellular Reactive Oxygen Species (ROS)

Some aniline mustards can induce apoptosis through the generation of reactive oxygen species (ROS). Cellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

Materials:

-

H2DCFDA stock solution (in DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope, flow cytometer, or microplate reader

Procedure:

-

Cell Treatment: Treat cells with the this compound compound for the desired time.

-

Probe Loading: Wash the cells with PBS or HBSS. Incubate the cells with a working solution of H2DCFDA (e.g., 5-10 µM in PBS) for 15-30 minutes at 37°C in the dark.

-

Washing: Remove the H2DCFDA solution and wash the cells again with PBS or HBSS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), using a fluorescence microscope, flow cytometer (excitation ~488 nm, emission ~525 nm), or a fluorescence plate reader. An increase in fluorescence intensity compared to untreated control cells indicates an increase in intracellular ROS levels.

Visualizing Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in this compound research.

This compound Mechanism of Action: DNA Alkylation and Apoptosis Induction

Caption: Mechanism of action of aniline mustards.

Experimental Workflow for Cytotoxicity Assessment

References

- 1. Structure-activity relationship of aniline mustards acting against B-16 melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships in antitumor aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxicity of 9-anilinoacridines bearing N-mustard residue on both anilino and acridine rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Aniline Mustard

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline mustard, chemically known as N,N-bis(2-chloroethyl)aniline, is a bifunctional alkylating agent belonging to the nitrogen mustard family. Historically recognized for its vesicant properties and use in chemical warfare, it has also been a subject of interest in cancer research due to its cytotoxic activity. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its synthesis, physicochemical characteristics, and its interactions with biological macromolecules. Detailed experimental protocols and visual representations of its mechanisms of action are included to support researchers and drug development professionals in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature, with a color that can range from stout prisms to a yellowish-brown oily liquid depending on its purity and exposure to air and light.[1][2] It is sparingly soluble in water but readily dissolves in many organic solvents.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | N,N-bis(2-chloroethyl)aniline | [3] |

| Synonyms | Benzenamine, N,N-bis(2-chloroethyl)-; Phenylbis(2-chloroethylamine) | [3] |

| CAS Number | 553-27-5 | [3][4] |

| Molecular Formula | C₁₀H₁₃Cl₂N | [3][4] |

| Molecular Weight | 218.12 g/mol | [3] |

| Melting Point | 45 °C | [5] |

| Boiling Point | 164 °C at 14 mmHg | [6] |

| Density | 1.19 g/cm³ | [5] |

| Solubility | Soluble in hot methanol, ethanol. Very slightly soluble in ether. | [6] |

| pKa | 4.35 ± 0.50 (Predicted) | [7] |

| LogP | 2.9 | [5] |

| Appearance | Stout prisms from methanol | [7] |

| LD50 (oral, rat) | 239 mg/kg | [5] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of aniline with an excess of ethylene oxide to form N,N-bis(2-hydroxyethyl)aniline, followed by chlorination of the diol.

Experimental Protocol: Synthesis of N,N-bis(2-chloroethyl)aniline

Step 1: Synthesis of N,N-bis(2-hydroxyethyl)aniline

-

In a well-ventilated fume hood, a mixture of aniline and aqueous acetic acid is prepared and cooled to approximately 5°C.

-

Liquefied ethylene oxide is slowly added to the cooled mixture with constant stirring, while maintaining the temperature at about 5°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature.

-

The mixture is then neutralized with an aqueous sodium carbonate solution and extracted with chloroform. The chloroform layer, containing the N,N-bis(2-hydroxyethyl)aniline, is separated for the next step.[8]

Step 2: Chlorination of N,N-bis(2-hydroxyethyl)aniline

-

The chloroform solution containing N,N-bis(2-hydroxyethyl)aniline is reacted with a slight excess of a chlorinating agent, such as phosphorus pentachloride or thionyl chloride, which is added incrementally with constant stirring.[8]

-

The reaction temperature is raised to approximately 50°C and refluxed until the chlorination of the hydroxyl groups is complete.

-

The reaction mixture is then carefully poured into ice water to quench any remaining chlorinating agent.

-

The chloroform layer is separated, washed until neutral, and the chloroform is removed by azeotropic distillation to yield N,N-bis(2-chloroethyl)aniline.[8]

Figure 1: Synthetic pathway for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the two chloroethyl groups attached to the nitrogen atom. The lone pair of electrons on the nitrogen can participate in an intramolecular cyclization, displacing a chloride ion to form a highly reactive aziridinium ion intermediate. This electrophilic intermediate is then susceptible to attack by various nucleophiles.

Reaction with Nucleophiles

This compound reacts with a wide range of biological and chemical nucleophiles. The rate and extent of these reactions are influenced by the nucleophilicity of the attacking species and the electronic properties of the aniline ring.

-

DNA Alkylation: The primary mechanism of cytotoxicity for this compound is its ability to alkylate DNA. The aziridinium ion intermediate reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine and the N3 position of adenine.[9] As a bifunctional agent, this compound can react with two different nucleophilic sites, leading to the formation of intra-strand and inter-strand cross-links in the DNA. These cross-links disrupt DNA replication and transcription, ultimately triggering apoptosis.[10]

-

Reaction with Glutathione: Aniline mustards are known to conjugate with glutathione (GSH), a key intracellular antioxidant. This reaction, which can be non-enzymatic, involves the formation of mono- and bis-thioether conjugates.[11] The formation of these conjugates is a detoxification pathway, as it neutralizes the reactive aziridinium intermediate. The rate of this conjugation can influence the overall cytotoxicity of the mustard.

-

Hydrolysis: In aqueous environments, this compound can undergo hydrolysis, where water acts as the nucleophile attacking the aziridinium ion. The rate of hydrolysis is dependent on factors such as pH and temperature.[12] The hydrolysis products are generally less reactive and less toxic than the parent compound.

Figure 2: General reactivity of this compound.

Biological Activity and Mechanisms of Action

The biological activity of this compound is a consequence of its chemical reactivity, leading to a cascade of cellular events that ultimately result in cell death.

DNA Damage and Cell Cycle Arrest

The formation of DNA adducts and cross-links by this compound triggers the DNA damage response (DDR) pathway. This leads to the activation of sensor proteins such as ATM and ATR, which in turn phosphorylate downstream targets including the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, allowing time for DNA repair, or, if the damage is too extensive, initiate apoptosis.

Mitochondrial Dysfunction and Oxidative Stress

Recent studies have revealed a secondary mechanism of action for some this compound derivatives, involving the targeting of mitochondria. These compounds can inhibit Complex I of the electron transport chain, leading to a disruption of mitochondrial respiration and a decrease in ATP production.[13] This inhibition also results in the increased production of reactive oxygen species (ROS), leading to oxidative stress and further cellular damage.[13]

Signaling Pathways

The cellular stress induced by this compound, through both DNA damage and mitochondrial dysfunction, activates various signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 and ERK1/2, is a key player in regulating the cellular response to such stressors, influencing processes like apoptosis and inflammation.

Figure 3: this compound's mechanisms of action.

Key Experimental Protocols

This section provides an overview of key experimental methodologies for studying the activity of this compound.

DNA Alkylation Assay: Maxam-Gilbert Sequencing

The Maxam-Gilbert sequencing method can be adapted to map the specific sites of DNA alkylation by this compound.

Protocol Outline:

-

DNA Labeling: A specific DNA fragment is radioactively labeled at one 5' end.

-

Chemical Treatment: The labeled DNA is incubated with this compound under conditions that allow for alkylation to occur.

-

Base-Specific Cleavage: The alkylated DNA is then subjected to a series of chemical reactions that cleave the DNA backbone at or near the modified bases. For example, treatment with piperidine can cleave the DNA at alkylated guanine residues.

-

Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled fragments. The pattern of bands reveals the positions of the alkylated bases.[6]

Figure 4: Maxam-Gilbert sequencing workflow.

Measurement of Mitochondrial Oxygen Consumption

The effect of this compound on mitochondrial respiration can be assessed by measuring the rate of oxygen consumption using a Clark-type electrode or a Seahorse XF Analyzer.

Protocol Outline:

-

Mitochondria Isolation: Mitochondria are isolated from cultured cells or tissue samples by differential centrifugation.

-

Respirometry: The isolated mitochondria are placed in a sealed, temperature-controlled chamber containing a respiration buffer and a Clark-type oxygen electrode.

-

Substrate Addition: Respiratory substrates (e.g., pyruvate, malate, succinate) are added to initiate electron transport.

-

This compound Treatment: this compound is added to the chamber, and the rate of oxygen consumption is monitored in real-time. A decrease in the rate of oxygen consumption indicates inhibition of the electron transport chain.

-

Inhibitor Controls: Known inhibitors of the electron transport chain (e.g., rotenone for Complex I, antimycin A for Complex III) are used as controls.

Intracellular ROS Detection: DCFDA Assay

The production of intracellular ROS following treatment with this compound can be quantified using the 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay.

Protocol Outline:

-

Cell Culture: Adherent or suspension cells are cultured in appropriate media.

-

DCFDA Loading: Cells are incubated with DCFDA, which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the probe intracellularly.

-

This compound Treatment: The DCFDA-loaded cells are then treated with this compound for a specified period.

-

ROS-Mediated Oxidation: Intracellular ROS oxidize the non-fluorescent probe to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence is indicative of increased ROS production.[8][14]

Figure 5: DCFDA assay workflow for ROS detection.

Conclusion

This compound remains a compound of significant interest due to its potent cytotoxic effects, which are mediated through a dual mechanism of action involving both DNA alkylation and mitochondrial dysfunction. This technical guide has provided a detailed overview of its chemical properties, synthesis, reactivity, and biological activities. The inclusion of detailed experimental protocols and visual diagrams aims to equip researchers and drug development professionals with the necessary information to further investigate and potentially exploit the therapeutic potential of this compound and its derivatives. A thorough understanding of its chemical behavior and biological interactions is crucial for the rational design of novel anticancer agents with improved efficacy and reduced toxicity.

References

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. Bis(2-chloroethyl)amine hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]

- 3. This compound | C10H13Cl2N | CID 11108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. US3726922A - Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline - Google Patents [patents.google.com]

- 6. Maxam–Gilbert sequencing - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Differences in sequence selectivity of DNA alkylation by isomeric intercalating aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of the conjugation of aniline mustards with glutathione and thiosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetics of hydrolysis in vitro of nornitrogen mustard, a metabolite of phosphoramide mustard and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. doc.abcam.com [doc.abcam.com]

Aniline Mustard: A Potent In Vitro DNA Cross-Linking Agent

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Aniline mustard, a class of nitrogen mustard compounds, functions as a potent bifunctional alkylating agent, inducing cytotoxicity primarily through the formation of covalent cross-links with cellular DNA.[1][2] This ability to damage DNA has made it a subject of interest in cancer research.[3][4] Unlike monofunctional alkylating agents, which form single adducts, this compound's two reactive chloroethyl groups allow it to form both intrastrand and interstrand cross-links (ICLs) in the DNA double helix.[1] These ICLs are particularly cytotoxic as they block essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][5]

The core structure of this compound consists of a phenyl ring with a bis(2-chloroethyl)amine moiety.[3][6][7] Various analogues have been synthesized to enhance DNA targeting and cross-linking efficiency.[8][9][10][11][12] Some of these derivatives are designed to bind specifically to the minor groove of DNA, particularly at AT-rich sequences, before alkylating adenine or guanine bases.[8] The efficiency of DNA cross-linking and the resulting cytotoxicity can be significantly higher than that of classical alkylating agents like melphalan and chlorambucil.[8][13]

This technical guide provides a comprehensive overview of this compound as a DNA cross-linking agent in vitro, summarizing key quantitative data, detailing experimental protocols for the detection of DNA cross-links, and illustrating the underlying molecular mechanisms and experimental workflows.

Chemical Properties and Structure

This compound, chemically known as N,N-bis(2-chloroethyl)aniline, is a well-characterized alkylating agent.[3][6] Its structure allows for the formation of a highly reactive aziridinium ion, which then electrophilically attacks nucleophilic sites on DNA bases.

| Property | Value | Reference |

| Chemical Name | N,N-bis(2-chloroethyl)aniline | [3][6] |

| Synonyms | Phenylbis[2-chloroethylamine]; β,β'-dichlorodiethylaniline | [3][7] |

| CAS Number | 553-27-5 | [3][6] |

| Molecular Formula | C₁₀H₁₃Cl₂N | [3][6][7] |

| Molecular Weight | 218.12 g/mol | [3][6] |

Mechanism of DNA Cross-Linking

The process of DNA cross-linking by this compound involves a two-step mechanism. First, one of the chloroethyl groups undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with a nucleophilic site on a DNA base, most commonly the N7 position of guanine or the N3 position of adenine, forming a monoadduct.[1][8][9] Subsequently, the second chloroethyl group can form another aziridinium ion and react with a second base on the same or opposite DNA strand, resulting in an intrastrand or interstrand cross-link, respectively.[1]

Caption: Mechanism of DNA cross-linking by this compound.

In Vitro Efficacy and Cytotoxicity

Studies have demonstrated the significant in vitro activity of this compound and its derivatives against various cancer cell lines. The cytotoxicity is closely correlated with their ability to form DNA interstrand cross-links.

| Compound Type | Target Cell Line(s) | Key Findings | Reference |

| 4-anilinoquinoline aniline mustards | Human colonic adenocarcinoma (LS174T), Leukaemic (K562) | 60- to 100-fold more effective at interstrand cross-linking than melphalan. Cytotoxicity correlates with cross-linking ability. | [8][13] |

| Amsacrine-linked aniline mustards | CHO cells | More cytotoxic than untargeted mustards; toxicity is due to DNA cross-links. | [9][14] |

| 4-anilinoquinoline-linked aniline mustards | P388 leukemia | More cytotoxic than the parent aniline mustards. Mechanism varies with mustard reactivity (cross-linking vs. monoadduct formation). | [12] |

| This compound analogue (11β) | HeLa cells | Induces apoptosis and oxidative stress, targeting mitochondria in addition to forming DNA adducts. | [15] |

Experimental Protocols

The detection and quantification of DNA cross-links induced by this compound are crucial for evaluating its efficacy. The modified comet assay is a sensitive method for detecting interstrand cross-links in individual cells.

Modified Alkaline Comet Assay for Detection of Interstrand Cross-Links

This protocol is adapted from established methods for detecting ICLs.[16][17][18][19][20]

1. Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, K562) at an appropriate density and allow them to attach overnight.

-

Treat cells with varying concentrations of this compound for a defined period (e.g., 2-24 hours). Include a negative control (vehicle-treated) and a positive control (e.g., a known cross-linking agent like cisplatin).

2. Cell Harvesting and Embedding:

-

Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.

-

Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

-

Solidify the agarose by placing the slides at 4°C for 10 minutes.

3. Lysis:

-

Carefully remove the coverslips and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use).

-

Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

4. Irradiation (to introduce random strand breaks):

-

To distinguish ICLs, a defined level of random DNA strand breaks must be introduced.

-

Wash the slides with PBS and expose them to a calibrated source of X-rays (e.g., 5 Gy) or UV light on ice. This step is crucial as the ICLs will retard the migration of the fragmented DNA.

5. Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13).

-

Let the DNA unwind for 20-40 minutes.

-

Apply a voltage of ~25 V and adjust the current to ~300 mA. Perform electrophoresis for 20-30 minutes at 4°C.

6. Neutralization and Staining:

-

Gently remove the slides from the tank and wash them three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).

-

Stain the DNA by adding a fluorescent dye (e.g., SYBR Green, ethidium bromide) to each slide.

7. Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Capture images and analyze them using appropriate software to quantify the extent of DNA migration (e.g., tail moment, % DNA in the tail). A decrease in DNA migration in the this compound-treated, irradiated cells compared to the irradiated-only control indicates the presence of interstrand cross-links.

Caption: Experimental workflow for the modified comet assay.

DNA Damage Response Signaling

The formation of this compound-induced DNA adducts and cross-links triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).[5] This response aims to repair the damage, but if the damage is too extensive, it can lead to the activation of apoptotic pathways.

Key sensor proteins, such as the MRN complex (MRE11-RAD50-NBS1) and the Ku70/Ku80 heterodimer, recognize the DNA lesions.[5][21] This recognition activates apical kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and DNA-PKcs (DNA-dependent Protein Kinase, catalytic subunit).[5] These kinases then phosphorylate a multitude of downstream effector proteins, including the histone variant H2AX (forming γH2AX) and the tumor suppressor p53.[5] These events orchestrate cell cycle arrest, recruit DNA repair machinery, and can ultimately determine the cell's fate.

Caption: DNA damage response signaling pathway.

Conclusion

This compound and its derivatives are highly effective DNA cross-linking agents in vitro, exhibiting potent cytotoxic effects against cancer cells. Their mechanism of action, involving the formation of covalent bonds with DNA, leads to the activation of the DNA damage response, which can result in cell cycle arrest and apoptosis. The modified comet assay provides a robust method for quantifying the interstrand cross-linking efficiency of these compounds. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the fields of oncology and drug development who are investigating the therapeutic potential of DNA alkylating agents. Further research into the specific DNA sequences targeted by different this compound analogues and the cellular mechanisms that confer resistance will be critical for the development of more effective and targeted cancer therapies.

References

- 1. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. This compound [drugfuture.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C10H13Cl2N | CID 11108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. Sequence selectivity, cross-linking efficiency and cytotoxicity of DNA-targeted 4-anilinoquinoline aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound analogues of the DNA-intercalating agent amsacrine: DNA interaction and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of DNA-targeted spatially separated bis(aniline mustards) as potential alkylating agents with enhanced DNA cross-linking capability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA-directed aniline mustards based on 9-aminoacridine: interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA-directed alkylating agents. 4. 4-anilinoquinoline-based minor groove directed aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The cytotoxicity, DNA crosslinking ability and DNA sequence selectivity of the aniline mustards melphalan, chlorambucil and 4-[bis(2-chloroethyl)amino] benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound analogues of the DNA-intercalating agent amsacrin...: Ingenta Connect [ingentaconnect.com]

- 15. Chemical Genetics Analysis of an this compound Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay | Springer Nature Experiments [experiments.springernature.com]

- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 18. The Comet Assay | Springer Nature Experiments [experiments.springernature.com]

- 19. mdpi.com [mdpi.com]

- 20. youtube.com [youtube.com]

- 21. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

Aniline Mustard in Preclinical Cancer Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aniline mustard, a nitrogen mustard derivative, represents a class of alkylating agents with a significant history in cancer chemotherapy. This technical guide provides an in-depth overview of the role of this compound and its derivatives in preclinical cancer models. It delves into its dual mechanism of action, encompassing both classical DNA damage and a more recently elucidated pathway involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS). This document summarizes key quantitative data on its cytotoxic and anti-tumor activities, provides detailed experimental protocols for its evaluation, and visualizes the core signaling pathways involved in its mechanism of action.

Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism, targeting both the nucleus and the mitochondria.

1.1. DNA Alkylation and Damage Response: As a bifunctional alkylating agent, this compound forms covalent bonds with DNA, primarily at the N7 position of guanine.[1] This leads to the formation of DNA monoadducts and interstrand crosslinks, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2] The cellular response to this DNA damage is mediated by the DNA Damage Response (DDR) pathway. Key kinases such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) are activated, which in turn phosphorylate a cascade of downstream effector proteins including p53 and checkpoint kinases (Chk1/Chk2), leading to cell cycle arrest and attempts at DNA repair.[3][4][5]

1.2. Mitochondrial Dysfunction and Oxidative Stress: Recent studies on this compound derivatives, such as 11β, have revealed a second, distinct mechanism of action centered on mitochondria.[3] This derivative has been shown to accumulate in mitochondria and inhibit Complex I of the electron transport chain.[3] This inhibition disrupts cellular respiration and leads to the leakage of electrons, resulting in a significant increase in the production of reactive oxygen species (ROS).[3][6] The resulting oxidative stress contributes to cellular damage and apoptosis, acting synergistically with the DNA-damaging effects.[3]

Data Presentation: In Vitro and In Vivo Efficacy

The preclinical efficacy of this compound and its derivatives has been evaluated in a variety of cancer cell lines and animal models.

Table 1: In Vitro Cytotoxicity of this compound and Derivatives

| Compound | Cell Line | Cancer Type | IC50 / EC50 / LC50 | Reference |

| This compound | CHO-AA8 | Chinese Hamster Ovary | 10.5 µM | [1] |

| This compound | UV4 | Chinese Hamster Ovary (DNA repair deficient) | 0.33 µM | [1] |

| 11β (this compound Derivative) | HeLa | Cervical Cancer | EC50 = 4.9 ± 0.3 µM (24h) | [3] |

| 11β (this compound Derivative) | LNCaP | Prostate Cancer | Not explicitly stated, but potent apoptosis induction reported | [3] |

| Chlorambucil (related this compound) | HeLa | Cervical Cancer | LC50 > 10 µM | [3] |

| 11β-dim (non-alkylating analog) | HeLa | Cervical Cancer | LC50 = 8.0 ± 0.5 µM | [3] |

Table 2: In Vivo Efficacy of this compound Derivatives in Xenograft Models

| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |

| 11β | LNCaP Xenograft | Nude Mice | Not specified | Strong prevention of tumor growth | [3] |

| 11β | HeLa Xenograft | Nude Mice | 30 mg/kg/day, i.p., 5 days/week for 3 weeks | Strong inhibition of tumor growth | [3] |

| This compound | Walker 256 Tumor | Rats | Not specified | Antitumor activity | [4] |

| This compound | L1210 and P388 Leukemia | Mice | Not specified | Antitumor activity | [4] |

| Aniline Mustards (23 derivatives) | B-16 Melanoma | Mice | Not specified | Antitumor activity | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate preclinical evaluation of this compound and its derivatives.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity.

Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa) in 6-well plates at a density of 1 x 10³ cells/well and allow them to attach for 24 hours.

-

Compound Treatment: Add this compound or its derivatives dissolved in a suitable solvent (e.g., DMSO) to the growth medium at various concentrations. Incubate for a defined period (e.g., 24 hours).

-

Recovery: Replace the drug-containing medium with fresh medium.

-

Colony Formation: Incubate the plates for 3-5 days, or until colonies are clearly visible in the control wells.

-

Fixation and Staining:

-

Wash the colonies with phosphate-buffered saline (PBS).

-

Fix the colonies with a mixture of water, methanol, and acetic acid (4:5:1).

-

Stain the colonies with 0.5% crystal violet solution.

-

-

Colony Counting: Manually count the number of colonies in each well.

-

Data Analysis: Calculate the surviving fraction as the ratio of the number of colonies in treated wells to the number in untreated (vehicle control) wells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses fluorescent probes to detect the generation of ROS within cells.

Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa) in 6-well plates at a density of 1 x 10⁵ cells/well and grow for 24 hours.

-

Compound Treatment: Expose the cells to the test compounds for the desired time.

-

Probe Incubation:

-

Wash the cells with PBS.

-

Incubate the cells with a molecular probe solution in Hank's Balanced Salt Solution (HBSS) at 37°C. A common probe is CM-H₂DCFDA (2.5 µM) for general ROS.

-

-

Flow Cytometry Analysis:

-

Trypsinize and harvest the cells.

-

Analyze the fluorescence of the cell suspension using a flow cytometer to quantify ROS levels.

-

Measurement of Mitochondrial Superoxide

This method specifically detects superoxide, a major ROS species produced by mitochondria.

Methodology:

-

Cell Preparation: Grow cells on polylysine-coated coverslips in 6-well plates.

-

Compound Treatment: Treat the cells with the test compounds as required.

-

Staining:

-

Incubate the cells for 10 minutes at 37°C with 1 µM MitoSOX Red (a mitochondrial superoxide indicator) and 5 µM Hoechst 33342 (for nuclear staining) in HBSS.

-

-

Washing: Wash the cells three times with fresh HBSS.

-

Imaging: Image the cells using a fluorescence microscope.

Measurement of Cellular Oxygen Consumption

This protocol assesses the effect of the compound on the rate of cellular respiration.

Methodology:

-

Cell Preparation: Harvest cells and resuspend them in a suitable respiration buffer.

-

Oxygen Consumption Measurement:

-

Use an oxygen electrode (e.g., a Clark-type electrode) or a fluorescence-based oxygen consumption assay kit.

-

Add the cell suspension to the measurement chamber.

-

To measure the maximal respiration rate, an uncoupler (e.g., FCCP) can be added.

-

Add the test compound (e.g., 11β) and record the change in oxygen concentration over time to determine the rate of oxygen consumption.

-

Tumor Xenograft Study

This in vivo assay evaluates the anti-tumor efficacy of the compound in a living organism.

Methodology:

-

Cell Preparation: Suspend cancer cells (e.g., HeLa) in a mixture of PBS and Matrigel (50:50).

-

Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 6 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~7 mm in diameter). Randomize the mice into treatment and control groups.

-

Compound Administration:

-

Prepare the test compound in a suitable vehicle (e.g., cremophore EL, saline, ethanol in a 43:30:27 ratio).

-

Administer the compound to the treatment group via a specified route (e.g., intraperitoneally) and schedule (e.g., 30 mg/kg daily for 5 days a week for 3 weeks). The control group receives the vehicle only.

-

-

Tumor Measurement: Measure the tumor dimensions regularly using calipers and calculate the tumor volume using the formula: (width² × length × π)/6.

-

Data Analysis: Plot the mean tumor volume over time for both treatment and control groups to assess the inhibition of tumor growth.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. Chemical Genetics Analysis of an this compound Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships in antitumor aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vivo Efficacy of Aniline Mustard in Mouse Cancer Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo evaluation of aniline mustard compounds, specifically the antitumor agent 11β, in mouse xenograft models of cancer. The protocols and data presented are based on published preclinical studies and are intended to guide researchers in the design and execution of similar experiments.

Introduction

Aniline mustards are a class of alkylating agents used in cancer chemotherapy. They exert their cytotoxic effects primarily through the formation of covalent DNA adducts, leading to cell cycle arrest and apoptosis.[1][2] A novel this compound derivative, 11β, has demonstrated significant antitumor activity in both androgen receptor (AR)-positive and AR-negative cancer cell lines.[1][3] This compound exhibits a dual mechanism of action: in addition to DNA alkylation, it targets mitochondrial complex I of the electron transport chain, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.[1][3] In vivo studies using mouse xenograft models have confirmed the potent antitumor efficacy of 11β.[1]

Data Summary

The following table summarizes the quantitative data from an in vivo study of 11β in a HeLa (AR-negative) cancer xenograft mouse model. The treatment regimen consisted of three weekly 5-day cycles of 11β administered intraperitoneally at a daily dose of 30 mg/kg.[1]

| Treatment Group | Dosing Regimen | Mean Tumor Volume (Endpoint) | Tumor Growth Inhibition | Reference |

| Vehicle Control | Vehicle only, daily IP injection for 5 days/week x 3 weeks | Data not specified | N/A | [1] |

| 11β | 30 mg/kg, daily IP injection for 5 days/week x 3 weeks | Significantly reduced vs. control | Strong inhibition | [1] |

Note: Specific numerical values for mean tumor volume were not provided in the source material, which presented the data graphically. The study reported a "strong inhibition of tumor growth" in the 11β-treated group compared to the vehicle control.[1]

Experimental Protocols

Cell Culture

-

Cell Lines:

-

LNCaP (AR-positive human prostate cancer)

-

HeLa (AR-negative human cervical cancer)

-

-

Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Animal Model

-

Species: Athymic nude mice (nu/nu), 6-8 weeks old.

-

Acclimatization: Animals are acclimatized for at least one week prior to the commencement of the study.

-

Housing: Mice are housed in sterile, filter-topped cages with access to autoclaved food and water ad libitum.

Xenograft Tumor Implantation

-

Cell Preparation: Tumor cells are harvested during the exponential growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel.

-

Implantation:

-

A suspension of 5 x 10^6 HeLa or LNCaP cells in a volume of 100 µL is injected subcutaneously into the right flank of each mouse.

-

Tumor growth is monitored regularly using calipers.

-

This compound (11β) Formulation and Administration

-

Formulation:

-

For in vivo administration, 11β can be formulated in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline. A common formulation protocol is to first dissolve the compound in DMSO and then sequentially add the other co-solvents.[4]

-

Protocol Example: Prepare a stock solution in DMSO. For the working solution, add each solvent one by one: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] The final solution should be clear. It is recommended to prepare the working solution fresh on the day of use.[4]

-

-

Administration:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

-

11β is administered via intraperitoneal (IP) injection at a dose of 30 mg/kg body weight.[1]

-

The control group receives an equivalent volume of the vehicle solution.

-

Treatment is administered daily for 5 consecutive days, followed by 2 days of rest, for a total of three weeks.[1]

-

Efficacy Evaluation

-

Tumor Measurement: Tumor volume is measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Body Weight: Animal body weights are recorded at each tumor measurement to monitor for signs of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or show signs of necrosis. All animals are euthanized, and final tumor weights are recorded.

Visualizations

References

- 1. Chemical Genetics Analysis of an this compound Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemical genetics analysis of an this compound anticancer agent reveals complex I of the electron transport chain as a target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Detection of Aniline Mustard-Induced DNA Adducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline mustard, a class of nitrogen mustard alkylating agents, is utilized in chemotherapy and has been studied for its cytotoxic properties. These compounds exert their biological effects primarily through the formation of covalent adducts with DNA, leading to disruption of DNA replication and transcription, and ultimately, cell death. The detection and quantification of these DNA adducts are crucial for understanding the mechanism of action of this compound-based drugs, assessing their efficacy, and for broader genotoxicity studies. This document provides detailed application notes and protocols for two highly sensitive methods for the detection of this compound-induced DNA adducts: the ³²P-Postlabeling Assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Aniline mustards can alkylate DNA at several positions, with the most common adducts being formed at the N7 position of guanine (N7-Gua) and the N1 and N3 positions of adenine (N1-Ade, N3-Ade). The relative abundance of these adducts can depend on the specific structure of the this compound derivative and the DNA sequence context.[1][2][3][4][5]

Methods for Detection

Two primary methods are detailed here for the sensitive detection and quantification of this compound-DNA adducts.

-

³²P-Postlabeling Assay: An ultra-sensitive method for the detection of a wide range of DNA adducts without prior knowledge of the adduct structure.[1][6][7]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method that allows for the identification and quantification of known DNA adducts.[8][9]

Due to the lack of commercially available specific antibodies against this compound-DNA adducts, an Immuno-slot Blot assay is not presented as a readily applicable method at this time.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described methods. It is important to note that the exact limits of detection can vary depending on the specific this compound adduct, instrumentation, and experimental conditions.

| Method | Limit of Detection (LOD) | DNA Required | Throughput | Notes |

| ³²P-Postlabeling Assay | 1 adduct per 10⁹ - 10¹⁰ nucleotides[1][6][7] | 1 - 10 µg | Low to Medium | Highly sensitive for a broad range of adducts. Does not require adduct-specific standards for detection, but standards are needed for definitive identification. |

| LC-MS/MS | Adduct-dependent, typically in the range of 1 adduct per 10⁷ - 10⁸ nucleotides | 10 - 50 µg | High | Highly specific and quantitative. Requires adduct-specific stable isotope-labeled internal standards for accurate quantification. |

Experimental Protocols

³²P-Postlabeling Assay for this compound-DNA Adducts

This protocol is adapted from established methods for aromatic amine-DNA adducts, which are structurally analogous to this compound adducts.[1][10]

Principle: The ³²P-postlabeling assay involves the enzymatic digestion of DNA to 3'-mononucleotides. The adducted nucleotides are then enriched, radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase, and separated by chromatography.

Workflow Diagram:

Materials:

-

DNA sample (1-10 µg)

-

Micrococcal nuclease

-

Spleen phosphodiesterase

-

T4 polynucleotide kinase

-

[γ-³²P]ATP (high specific activity)

-

Nuclease P1 (for adduct enrichment, optional)

-

1-Butanol

-

Tetrabutylammonium chloride (phase-transfer agent)

-

Thin-layer chromatography (TLC) plates (PEI-cellulose) or HPLC system with a radioactivity detector

-

Enzymes and buffers for DNA digestion and labeling

Protocol:

-

DNA Digestion:

-

Dissolve 1-10 µg of DNA in a suitable buffer.

-

Add micrococcal nuclease and spleen phosphodiesterase.

-

Incubate at 37°C for 2-4 hours to digest DNA to deoxyribonucleoside 3'-monophosphates.

-

-

Adduct Enrichment (Butanol Extraction Method): [1]

-

To the DNA digest, add tetrabutylammonium chloride.

-

Extract the adducted nucleotides with 1-butanol. The bulky, hydrophobic this compound adducts will partition into the organic phase, while the normal nucleotides remain in the aqueous phase.

-

Evaporate the butanol phase to dryness.

-

-

³²P-Labeling:

-

Resuspend the enriched adducts in a labeling buffer containing T4 polynucleotide kinase and high specific activity [γ-³²P]ATP.

-

Incubate at 37°C for 30-60 minutes.

-

-

Chromatographic Separation:

-

Thin-Layer Chromatography (TLC):

-

Spot the labeled sample onto a PEI-cellulose TLC plate.

-

Develop the chromatogram in multiple dimensions using different solvent systems to resolve the adducted nucleotides from unreacted [γ-³²P]ATP and normal nucleotides.[10]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Inject the labeled sample onto a reverse-phase HPLC column.

-

Elute with a suitable gradient (e.g., ammonium formate or phosphate buffer with acetonitrile) and detect the radiolabeled adducts using an in-line radioactivity detector.[11]

-

-

-

Detection and Quantification:

-

For TLC, expose the plate to a phosphor screen or X-ray film.

-

Quantify the radioactivity in the adduct spots using a phosphorimager or by scintillation counting of the excised spots.

-

Calculate the adduct levels relative to the total amount of DNA analyzed.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound-DNA Adducts

This protocol provides a framework for the development of a quantitative LC-MS/MS method for specific this compound-DNA adducts.

Principle: DNA is enzymatically hydrolyzed to individual nucleosides. The adducted nucleosides are then separated by liquid chromatography and detected by a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode. Quantification is achieved by comparing the signal of the native adduct to that of a known amount of a stable isotope-labeled internal standard.

Workflow Diagram:

Materials:

-

DNA sample (10-50 µg)

-

DNase I

-

Nuclease P1

-

Alkaline phosphatase

-

Stable isotope-labeled internal standards for each target adduct (requires custom synthesis)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Reversed-phase HPLC column (e.g., C18)

-

Solvents and buffers for HPLC and sample preparation

Protocol:

-

Synthesis of Standards:

-

Synthesize the this compound-deoxyguanosine and -deoxyadenosine adducts to serve as analytical standards. This can be achieved by reacting the this compound with the respective deoxynucleosides in vitro.[12][13][14]

-

For quantitative analysis, synthesize stable isotope-labeled versions of these adducts to be used as internal standards.

-

-

DNA Hydrolysis:

-

To 10-50 µg of DNA, add the stable isotope-labeled internal standards.

-

Perform a multi-step enzymatic hydrolysis:

-

Incubate with DNase I to produce short oligonucleotides.

-

Add nuclease P1 to hydrolyze the oligonucleotides to 3'-mononucleotides.

-

Finally, add alkaline phosphatase to dephosphorylate the nucleotides to nucleosides.

-

-

-

Sample Clean-up (Optional):

-

If necessary, use solid-phase extraction (SPE) to remove interfering matrix components and enrich the adducted nucleosides.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Inject the hydrolyzed sample onto a reversed-phase C18 column.

-

Develop a gradient elution program using, for example, a mobile phase of ammonium formate or formic acid in water and an organic modifier like acetonitrile or methanol.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization mode (ESI+).

-

Develop a selected reaction monitoring (SRM) method for each target adduct and its internal standard. This involves determining the precursor ion (the protonated molecular ion of the adducted nucleoside, [M+H]⁺) and a specific product ion generated upon collision-induced dissociation (typically the protonated adducted base).

-

Example SRM transitions to be optimized:

-

This compound-dG: Monitor the transition from the m/z of the protonated adduct to the m/z of the protonated this compound-guanine base.

-

This compound-dA: Monitor the transition from the m/z of the protonated adduct to the m/z of the protonated this compound-adenine base.

-

-

-

-

Quantification:

-

Construct a calibration curve using the analytical standards and their corresponding internal standards.

-

Calculate the concentration of the this compound adducts in the DNA sample based on the peak area ratios of the native adducts to their internal standards.

-

Signaling Pathways and Logical Relationships

The formation of this compound-DNA adducts triggers cellular responses, primarily the DNA damage response (DDR) pathway.

References

- 1. CST | Cell Signaling Technology [cellsignal.jp]

- 2. Differences in sequence selectivity of DNA alkylation by isomeric intercalating aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DNA-directed alkylating agents. 4. 4-anilinoquinoline-based minor groove directed aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of the major lesion from the reaction of an acridine-targeted this compound with DNA as an adenine N1 adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. escholarship.org [escholarship.org]

- 8. DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in sulfur mustard-induced DNA adducts: Characterization and detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Synthesis of Oligonucleotides Containing Trans Mitomycin C DNA Adducts at N6 of Adenine and N2 of Guanine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of DNA-targeted spatially separated bis(aniline mustards) as potential alkylating agents with enhanced DNA cross-linking capability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Formation of S-[2-(N7-guanyl)ethyl] adducts by the postulated S-(2-chloroethyl)cysteinyl and S-(2-chloroethyl)glutathionyl conjugates of 1,2-dichloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of a duplex oligonucleotide containing a nitrogen mustard interstrand DNA-DNA cross-link - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantification of DNA Interstrand Cross-links Induced by Aniline Mustard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aniline mustards are a class of bifunctional alkylating agents that covalently link the two strands of DNA, forming highly cytotoxic DNA interstrand cross-links (ICLs). This class of compounds, which includes clinically used drugs like melphalan and chlorambucil, is pivotal in cancer chemotherapy. The efficacy of these agents is directly related to their ability to induce ICLs, which physically obstruct essential cellular processes like DNA replication and transcription, ultimately triggering cell death. Consequently, the precise quantification of ICLs is critical for evaluating the potency of new chemotherapeutic agents, understanding mechanisms of drug resistance, and studying DNA repair pathways.

These application notes provide a detailed overview of the methodologies used to quantify ICLs induced by aniline mustards, present comparative data for different aniline mustard analogues, and describe the key DNA repair pathways involved.

Mechanism of this compound-Induced DNA Interstrand Cross-linking

Aniline mustards are characterized by a bis-(2-chloroethyl)amine group attached to an aniline ring. The reactivity of the mustard group allows for the sequential alkylation of nucleophilic sites on DNA bases. The primary target for many nitrogen mustards is the N7 position of guanine. The process typically involves an initial monofunctional alkylation of a guanine residue on one DNA strand. Subsequently, the second chloroethyl arm of the mustard can react with a guanine on the opposite strand, forming a covalent interstrand cross-link. While guanine is the most frequent target, alkylation of adenine at the N3 position has also been observed, particularly with certain this compound derivatives that bind to the minor groove of DNA. The formation of these ICLs introduces significant distortion to the DNA helix, which is recognized by the cell's DNA repair machinery.

Experimental Workflow for ICL Quantification

The general workflow for quantifying this compound-induced ICLs involves several key stages, from cell culture and treatment to lesion detection and data analysis.

Caption: General experimental workflow for the quantification of DNA ICLs.

Quantitative Data Summary

The cytotoxic effects of aniline mustards are closely correlated with their ability to form ICLs. The following tables summarize the comparative cytotoxicity and cross-linking efficiency of various aniline mustards and related compounds.

Table 1: Comparative Cytotoxicity of Aniline Mustards

| Compound | Cell Line | IC50 (µM) | Relative Cytotoxicity | Reference |

|---|---|---|---|---|

| Melphalan (L-PAM) | LS174T | 2.5 | > Chlorambucil > BAM | |

| K562 | 5.0 | > Chlorambucil > BAM | ||

| Chlorambucil (CHL) | LS174T | 10.0 | < Melphalan | |

| K562 | 20.0 | < Melphalan | ||

| 4-[bis(2-chloroethyl)amino] benzoic acid (BAM) | LS174T | 50.0 | < Melphalan & Chlorambucil | |

| K562 | >50.0 | < Melphalan & Chlorambucil |

| 4-Anilinoquinoline Aniline Mustards | Various | - | 20- to 30-fold more active than melphalan and chlorambucil | |

Table 2: Comparative DNA Interstrand Cross-linking Efficiency